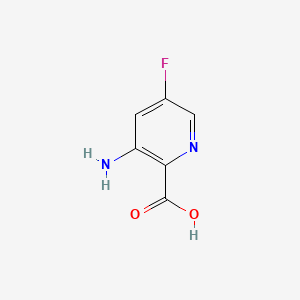

3-Amino-5-fluoropyridine-2-carboxylic acid

Description

BenchChem offers high-quality 3-Amino-5-fluoropyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-fluoropyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAPYWMIMWHEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744331 | |

| Record name | 3-Amino-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225225-14-8 | |

| Record name | 3-Amino-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-fluoropyridine-2-carboxylic Acid: Properties, Synthesis, and Applications

Foreword: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone heterocyclic motif. Its strategic functionalization unlocks vast chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, further enhances the medicinal chemist's toolkit. The subject of this guide, 3-Amino-5-fluoropyridine-2-carboxylic acid, is a prime exemplar of a highly functionalized pyridine scaffold, offering multiple points for diversification and molecular elaboration. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into its chemical properties, synthesis, reactivity, and potential applications.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physicochemical properties is fundamental to its successful application in synthesis and drug design. While specific experimental data for 3-Amino-5-fluoropyridine-2-carboxylic acid is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from analogous compounds.

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C₆H₅FN₂O₂ | [] |

| Molecular Weight | 156.12 g/mol | [] |

| IUPAC Name | 3-amino-5-fluoropyridine-2-carboxylic acid | [] |

| Synonyms | 3-Amino-5-fluoropicolinic acid, 3-Amino-2-carboxy-5-fluoropyridine | [] |

| CAS Number | 885588-03-8 | Inferred from supplier data. |

| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Based on related aminopyridine derivatives.[2] |

| pKa | Experimental data not readily available. Estimated to have two pKa values: one for the carboxylic acid (approx. 2-4) and one for the protonated amino group (approx. 3-5). The fluorine atom's electron-withdrawing nature would decrease the basicity of the amino group and the pyridine nitrogen compared to their non-fluorinated analogs. | Rationale based on general chemical principles. |

| Solubility | Expected to have some solubility in water due to the polar amino and carboxylic acid groups. Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Inferred from the properties of similar amino acids and pyridine carboxylic acids. |

Experimental Protocol for pKa Determination:

A standard method for the experimental determination of pKa is through potentiometric titration. A solution of 3-Amino-5-fluoropyridine-2-carboxylic acid of known concentration would be titrated with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH. The pKa values can then be determined from the inflection points of the resulting titration curve.

Experimental Protocol for Solubility Determination:

The equilibrium solubility in various solvents can be determined by adding an excess of the solid compound to a known volume of the solvent at a specific temperature. The suspension is stirred until equilibrium is reached, after which the undissolved solid is removed by filtration. The concentration of the dissolved compound in the filtrate can then be quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Synthesis of 3-Amino-5-fluoropyridine-2-carboxylic Acid: A Plausible Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid is not widely published, a viable synthetic route can be devised based on established methodologies for the preparation of substituted picolinic acids.[3][4] A logical approach would involve the functionalization of a pre-existing pyridine ring.

Figure 1: Proposed synthetic workflow for 3-Amino-5-fluoropyridine-2-carboxylic acid.

Detailed Step-by-Step Methodology (Proposed):

-

Step 1: Amination of 2,5-Difluoro-3-nitropyridine.

-

In a sealed reaction vessel, dissolve 2,5-difluoro-3-nitropyridine in a suitable solvent such as ethanol.

-

Add an excess of aqueous ammonia.

-

Heat the reaction mixture at a temperature sufficient to drive the nucleophilic aromatic substitution, likely in the range of 80-120°C. The more activated 2-position is expected to be selectively substituted.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude 5-fluoro-3-nitro-2-aminopyridine can be purified by crystallization or column chromatography.

-

-

Step 2: Reduction of the Nitro Group.

-

Dissolve the intermediate from Step 1 in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator at elevated pressure.

-

The reaction is typically carried out at room temperature and monitored until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain 3,5-diamino-2-fluoropyridine.

-

-

Step 3: Conversion of the 2-Amino Group to a Nitrile.

-

This step involves a Sandmeyer-type reaction. Dissolve the 3,5-diamino-2-fluoropyridine in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

The resulting 3-amino-5-fluoro-2-cyanopyridine can be extracted into an organic solvent and purified.

-

-

Step 4: Hydrolysis of the Nitrile.

-

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.

-

For acidic hydrolysis, reflux the nitrile in a concentrated aqueous acid such as hydrochloric acid or sulfuric acid.

-

For basic hydrolysis, reflux the nitrile in an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate.

-

After cooling, the product, 3-Amino-5-fluoropyridine-2-carboxylic acid, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

-

Chemical Reactivity and Synthetic Utility

3-Amino-5-fluoropyridine-2-carboxylic acid possesses three key functional groups that dictate its reactivity: the carboxylic acid, the aromatic amino group, and the fluorinated pyridine ring.

Figure 2: Key reaction pathways for 3-Amino-5-fluoropyridine-2-carboxylic acid.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is a versatile handle for derivatization. It can readily undergo amide bond formation with a wide range of amines using standard peptide coupling reagents (e.g., EDC, HATU). This is a cornerstone reaction in the synthesis of many pharmaceutical agents. Esterification can be achieved by reaction with an alcohol under acidic catalysis.

-

Reactions of the Amino Group: The exocyclic amino group can be acylated with acyl halides or anhydrides, or sulfonylated with sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. It can also undergo diazotization , which opens up possibilities for further transformations via Sandmeyer-type reactions, although the presence of the activating carboxylic acid and deactivating fluorine will influence the reactivity.

-

Reactions of the Pyridine Ring: The fluorine atom at the 5-position is generally not prone to nucleophilic aromatic substitution unless under harsh conditions or with very strong nucleophiles, due to the presence of the electron-donating amino group. However, the amino and carboxylic acid groups can act as directing groups for ortho-metalation , allowing for the introduction of other substituents onto the pyridine ring.

Applications in Drug Discovery and Development

Substituted aminopyridine carboxylic acids are valuable building blocks in medicinal chemistry.[5] The unique substitution pattern of 3-Amino-5-fluoropyridine-2-carboxylic acid makes it an attractive starting material for the synthesis of novel therapeutic agents.

-

As a Scaffold for Bioactive Molecules: The trifunctional nature of this molecule allows for the generation of diverse libraries of compounds through combinatorial chemistry. The pyridine core is a common feature in many biologically active molecules, and the amino and carboxylic acid groups provide convenient points for attaching various pharmacophoric groups.

-

In Kinase Inhibitor Synthesis: Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase active site. The amino and carboxylic acid groups of this molecule can be elaborated to form structures that can interact with the ATP-binding pocket of kinases, making it a potentially valuable intermediate in the development of new anticancer therapies.[5]

-

In the Development of Anti-inflammatory and Anti-infective Agents: The fluorinated pyridine motif is present in a number of anti-inflammatory and anti-infective drugs. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and carboxylic acid groups can be functionalized to target specific enzymes or receptors involved in inflammatory or infectious processes.[2]

While specific examples of marketed drugs derived from 3-Amino-5-fluoropyridine-2-carboxylic acid are not readily identified, its structural motifs are highly relevant to contemporary drug discovery programs.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Amino-5-fluoropyridine-2-carboxylic acid (CAS 885588-03-8) is not widely available. However, based on the safety information for structurally related compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.[6][9]

-

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[7]

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[7]

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[6]

-

If swallowed: Rinse mouth with water and seek medical advice.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

It is imperative to consult a comprehensive and up-to-date SDS for any chemical before use.

Spectroscopic Data: An Illustrative Guide

-

¹H NMR:

-

The two aromatic protons on the pyridine ring would appear as doublets or doublet of doublets, with coupling constants typical for pyridine systems and additional coupling to the fluorine atom.

-

The amino protons would likely appear as a broad singlet.

-

The carboxylic acid proton would also be a broad singlet, typically downfield (δ > 10 ppm).

-

-

¹³C NMR:

-

The spectrum would show six distinct carbon signals.

-

The carboxylic acid carbonyl carbon would be in the range of 165-175 ppm.

-

The carbon atom attached to the fluorine would show a large one-bond C-F coupling constant. Other carbons in the ring would exhibit smaller two- and three-bond C-F couplings.

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, around 1700-1730 cm⁻¹.

-

N-H stretching vibrations from the amino group in the region of 3300-3500 cm⁻¹.

-

C-F stretching vibrations, typically in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 156.

-

Common fragmentation patterns would include the loss of H₂O (M-18), CO₂ (M-44), and the entire carboxylic acid group (M-45).

-

Conclusion: A Versatile Building Block with Untapped Potential

3-Amino-5-fluoropyridine-2-carboxylic acid is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of complex molecular architectures. While detailed experimental data for this specific compound is not yet widely disseminated in the public domain, this guide provides a solid foundation for its synthesis, understanding of its reactivity, and exploration of its applications. As the demand for novel, highly functionalized heterocyclic scaffolds continues to grow, it is anticipated that the utility of 3-Amino-5-fluoropyridine-2-carboxylic acid will become increasingly recognized within the scientific community.

References

- Beatty, A., & Bawa, R. A. (2012). Synthesis of some aminopicolinic acids. University of Missouri-St. Louis.

- Royal Society of Chemistry. (2019).

- Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids.

- Beatty, A., & Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- (n.d.). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells.

- (2021, March 30).

- Beilstein Journals. (n.d.).

- Google Patents. (n.d.).

- Sigma-Aldrich. (2025, October 17).

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC - PubMed Central.

- Chem-Impex. (n.d.). 3-Amino-5-fluoropyridine.

- Fisher Scientific. (2012, July 27).

- PubMed. (n.d.).

- (2021, February 25).

- BMLabosis. (n.d.).

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- MySkinRecipes. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic Acid.

- Google Patents. (n.d.). Preparation method of fluoropyridine compounds.

- Organic Syntheses Procedure. (n.d.). 3-aminopyridine.

- Semantic Scholar. (n.d.).

- Benchchem. (n.d.). 3-Amino-6-fluoropicolinic acid.

- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). PMC - PubMed Central.

- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.

- ChemScene. (n.d.). 1196154-03-6 | 2-Amino-5-fluoropyridine-3-carboxylic acid.

- PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581.

- PubChem. (n.d.). 3-Aminopicolinic acid | C6H6N2O2 | CID 73836.

- PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2.

- Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (n.d.). PMC - PubMed Central.

- BLD Pharm. (n.d.). 1052714-14-3|3-Amino-6-bromo-5-fluoropicolinic acid.

- PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.

- BLD Pharm. (n.d.). N/A|3-Amino-5-fluoroquinoline-2-carboxylic acid.

- OSTI.GOV. (n.d.). Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I.

- ChemicalBook. (n.d.). 3-Amino-2-pyridinecarboxylic acid synthesis.

- (2017, July 19). 3-Bromo-5-fluoropicolinic acid.

- GNPS. (n.d.).

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. profiles.umsl.edu [profiles.umsl.edu]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. 3-Amino-5-bromopyridine-2-carboxylic Acid [myskinrecipes.com]

- 6. cdn.accentuate.io [cdn.accentuate.io]

- 7. fishersci.com [fishersci.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. bmlabosis.com [bmlabosis.com]

- 10. rsc.org [rsc.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-5-fluoropyridine-2-carboxylic acid CAS number 1225225-14-8

An In-Depth Technical Guide to 3-Amino-5-fluoropyridine-2-carboxylic acid (CAS: 1225225-14-8): A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-fluoropyridine-2-carboxylic acid (CAS: 1225225-14-8), a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The strategic incorporation of a fluorine atom, an amino group, and a carboxylic acid moiety onto a pyridine scaffold creates a versatile intermediate for the synthesis of complex, biologically active molecules. This document details the compound's physicochemical properties, explores plausible synthetic routes, analyzes its chemical reactivity, and discusses its applications in drug discovery, particularly in the development of targeted therapies. Safety, handling, and storage protocols based on data from analogous structures are also provided to ensure safe laboratory practices.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of medicinal chemistry, pyridine derivatives are a cornerstone, forming the structural core of numerous approved drugs.[1] Their prevalence is due to their bioisosteric relationship with benzene, their ability to engage in hydrogen bonding, and their favorable metabolic profile. The strategic functionalization of this scaffold is a key driver of innovation in drug development.

A pivotal advancement in modern medicinal chemistry is the use of fluorine substitution to enhance the pharmacological properties of a drug candidate.[2] The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, metabolic stability, lipophilicity, and binding affinity.[3][4] Fluorine can block sites of metabolic oxidation, leading to improved bioavailability and a longer half-life.[2]

3-Amino-5-fluoropyridine-2-carboxylic acid is a prime exemplar of a "smart" building block, embodying the synergistic benefits of both the pyridine core and fluorine substitution.[] Its trifunctional nature, possessing three distinct and chemically addressable points—the carboxylic acid, the aromatic amine, and the pyridine ring itself—offers chemists a powerful tool for constructing diverse molecular libraries and optimizing lead compounds in drug discovery programs.[][6]

Physicochemical Properties and Characterization

The fundamental properties of 3-Amino-5-fluoropyridine-2-carboxylic acid are summarized below. While exhaustive experimental data is not publicly available, its structure allows for reliable prediction of its chemical nature.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1225225-14-8 | [7][8][9] |

| Molecular Formula | C₆H₅FN₂O₂ | [][7] |

| Molecular Weight | 156.12 g/mol | [] |

| IUPAC Name | 3-amino-5-fluoropyridine-2-carboxylic acid | [] |

| Synonyms | 3-Amino-5-fluoropicolinic acid, 3-Amino-2-carboxy-5-fluoropyridine | [][9] |

| Purity (Typical) | ≥95% | [][7] |

| SMILES | C1=C(C(=NC=C1F)C(=O)O)N | [] |

| InChI Key | FKAPYWMIMWHEGR-UHFFFAOYSA-N |[] |

Caption: Molecular Structure of 3-Amino-5-fluoropyridine-2-carboxylic acid.

Synthesis and Manufacturing Considerations

While specific, peer-reviewed synthesis protocols for 3-Amino-5-fluoropyridine-2-carboxylic acid are not widely published, a plausible synthetic strategy can be devised based on established pyridine chemistry. The following represents a logical, multi-step approach for its laboratory-scale preparation.

Caption: Proposed workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol:

-

Step 1: Synthesis of 5-Fluoronicotinamide. 5-Fluoronicotinic acid is treated with thionyl chloride to form the acyl chloride, which is then carefully reacted with aqueous ammonia to yield 5-fluoronicotinamide. This is a standard procedure for converting carboxylic acids to primary amides.

-

Step 2: Preparation of 3-Amino-5-fluoropyridine. The intermediate amide undergoes a Hofmann rearrangement.[10] This reaction, typically using bromine and sodium hydroxide in an aqueous solution, converts the amide to a primary amine with the loss of the carbonyl carbon, yielding 3-Amino-5-fluoropyridine.[10][11]

-

Step 3: Directed ortho-Metalation. The resulting 3-Amino-5-fluoropyridine is dissolved in an anhydrous aprotic solvent like THF and cooled to -78°C. A strong base, such as lithium diisopropylamide (LDA), is added. The amino group directs the deprotonation to the C-2 position, the most acidic proton adjacent to the ring nitrogen and activated by the directing group.

-

Step 4: Carboxylation and Workup. Dry carbon dioxide gas is bubbled through the solution of the lithiated intermediate. The organolithium species acts as a potent nucleophile, attacking the CO₂ to form a lithium carboxylate salt. The reaction is then quenched with an aqueous acid (e.g., HCl) to protonate the salt, yielding the final product, 3-Amino-5-fluoropyridine-2-carboxylic acid.

-

Purification and Validation: The crude product would likely be purified by recrystallization from a suitable solvent system. The final structure and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Reactivity Profile and Application in Synthesis

The utility of 3-Amino-5-fluoropyridine-2-carboxylic acid stems from its three distinct functional groups, which can be addressed with high selectivity. This trifunctional nature makes it a versatile synthetic hub for generating molecular diversity.

-

Carboxylic Acid (at C-2): This group is the primary handle for forming amide bonds, which are fundamental linkages in pharmaceuticals. Standard peptide coupling reagents (e.g., EDC, HOBt, HATU) can be used to react the acid with a wide range of primary and secondary amines to build complex side chains or link molecular fragments.

-

Amino Group (at C-3): The nucleophilic amino group can readily undergo acylation, sulfonylation, or reductive amination. It also serves as a key partner in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds with aryl halides.

-

Fluorinated Pyridine Ring: The fluorine atom at the C-5 position enhances the molecule's electronic properties and metabolic stability. While the C-F bond is generally robust, the pyridine ring itself can participate in further functionalization, although the existing electron-donating (amino) and withdrawing (carboxyl) groups dictate the regioselectivity of subsequent reactions like electrophilic aromatic substitution. The reaction of 2-fluoropyridines with nucleophiles is significantly faster than that of 2-chloropyridines, a principle that can be leveraged under specific activating conditions.[12]

Caption: Reactivity map illustrating the compound's synthetic versatility.

Role in Drug Discovery and Medicinal Chemistry

This building block is exceptionally well-suited for drug discovery campaigns that require systematic exploration of Structure-Activity Relationships (SAR). By independently modifying each of the three functional sites, researchers can fine-tune a molecule's properties to optimize efficacy and safety.

-

Kinase Inhibitors: The pyridine core is a common feature in kinase inhibitors, which often target the ATP-binding pocket of the enzyme. The specific substitution pattern of this intermediate, with hydrogen bond donors (amine) and acceptors (carboxyl, ring nitrogen), provides an excellent starting point for designing potent and selective inhibitors. The related 3-Amino-5-bromopyridine-2-carboxylic acid is explicitly used in the development of kinase inhibitors, suggesting a parallel application for its fluoro-analog.[13]

-

Targeted Therapies: Beyond kinases, this scaffold is relevant for a wide range of therapeutic targets. Its rigid structure and defined vectoral orientation of functional groups allow for precise positioning within a protein's binding site to maximize interactions and affinity.

-

Fragment-Based Drug Design (FBDD): As a highly functionalized, low molecular weight compound, it serves as an ideal fragment for FBDD screening and subsequent fragment-to-lead evolution.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for CAS 1225225-14-8. The following recommendations are based on data for structurally similar compounds such as 2-Amino-5-fluoropyridine and 3-Fluoropyridine-2-carboxylic acid.[14][15][16]

Table 2: Hazard Profile and Handling Recommendations

| Category | Recommendation | Source(s) |

|---|---|---|

| Potential Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [14][15] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [14][16] |

| Engineering Controls | Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [16] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [14] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. | [14] |

| First Aid (Inhalation) | Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. | [14] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |[14][16] |

Conclusion

3-Amino-5-fluoropyridine-2-carboxylic acid is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages for modern drug discovery. Its trifunctional nature provides a robust platform for synthetic diversification, while the incorporated fluorine atom imparts desirable pharmacological properties. For researchers and scientists in drug development, this compound represents a valuable tool for accelerating the synthesis of novel chemical entities and for conducting rigorous SAR studies to identify next-generation therapeutics.

References

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.

- BOC Sciences. (n.d.). CAS 1225225-14-8 3-Amino-5-fluoropyridine-2-carboxylic acid.

- Fisher Scientific. (n.d.). eMolecules 3-Amino-5-fluoro-pyridine-2-carboxylic acid methyl ester dihydrochloride.

- O'Hagan, D. (2008). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Medicinal Chemistry, 51(7), 1869-1881.

- Sigma-Aldrich. (n.d.). 3-Amino-5-fluoropyridine 210169-05-4.

- AK Scientific, Inc. (n.d.). 1225225-14-8 3-Amino-5-fluoropyridine-2-carboxylic acid.

- Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-3,5-difluoropyridine.

- MilliporeSigma. (2025). Safety Data Sheet.

- ChemicalBook. (n.d.). 3-Amino-5-fluoropyridine synthesis.

- Accela ChemBio Inc. (n.d.). 1225225-14-8, 3-Amino-5-fluoro-2-pyridinecarboxylic Acid.

- ChemicalBook. (n.d.). 3-Amino-5-fluoropicolinic acid, 3-Amino-2-carboxy-5-fluoropyridine (CAS 1225225-14-8).

- ChemScene. (n.d.). 1196154-03-6 | 2-Amino-5-fluoropyridine-3-carboxylic acid.

- Chem-Impex International. (n.d.). 3-Amino-5-fluoropyridine.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Autechem. (n.d.). Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3.

- Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-5-fluoropyridine.

- ChemicalBook. (2024). 3-Amino-5-fluoropyridine | 210169-05-4.

- Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoropyridine-2-carboxylic acid.

- MySkinRecipes. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic Acid.

- Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- Al-Suwaidan, I. A., et al. (2016). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 21(10), 1292.

- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

- G. M., & S. L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9084–9092.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 1225225-14-8 3-Amino-5-fluoropyridine-2-carboxylic acid AKSci 3670DU [aksci.com]

- 8. 1225225-14-8,3-Amino-5-fluoro-2-pyridinecarboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 3-Amino-5-fluoropicolinic acid, 3-Amino-2-carboxy-5-fluoropyridine | 1225225-14-8 [chemicalbook.com]

- 10. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. 3-Amino-5-fluoropyridine | 210169-05-4 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3-Amino-5-bromopyridine-2-carboxylic Acid [myskinrecipes.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.ch [fishersci.ch]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Molecular Structure and Application of 3-Amino-5-fluoropyridine-2-carboxylic Acid

Abstract: This technical guide provides an in-depth analysis of 3-Amino-5-fluoropyridine-2-carboxylic acid (CAS No. 1225225-14-8), a fluorinated pyridine derivative of significant interest in modern medicinal chemistry. We will dissect its core molecular structure, explore its physicochemical and spectroscopic properties, present a representative synthetic pathway, and discuss its strategic application as a versatile building block in drug discovery and development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of pharmaceutical development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged scaffold due to its electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous molecules. The strategic incorporation of fluorine into such scaffolds has become a cornerstone of modern drug design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[1]

3-Amino-5-fluoropyridine-2-carboxylic acid is an exemplar of this design philosophy. It combines the foundational pyridine core with three critical functional groups: an amino group, a carboxylic acid, and a fluorine atom. This trifecta of functionalities provides multiple reactive handles for chemical elaboration, making it a highly valuable intermediate for constructing complex molecular architectures.[][3]

Core Molecular Structure and Physicochemical Properties

Structural Analysis

The formal IUPAC name for this compound is 3-amino-5-fluoropyridine-2-carboxylic acid .[] Its structure is characterized by a pyridine ring substituted at the 2, 3, and 5 positions.

-

Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom acts as a hydrogen bond acceptor and lowers the overall pKa of the molecule compared to analogous benzene derivatives.

-

Carboxylic Acid (-COOH) at C2: This group is a strong electron-withdrawing group and a key site for forming amides, esters, and other derivatives, commonly used to link the scaffold to other molecular fragments.

-

Amino Group (-NH2) at C3: An electron-donating group that also serves as a critical reaction site for forming amides, sulfonamides, or participating in cross-coupling reactions. Its position ortho to the carboxylic acid allows for potential intramolecular hydrogen bonding.

-

Fluorine Atom (-F) at C5: A potent electron-withdrawing group that modulates the electronic profile of the entire ring system. It can enhance binding interactions with target proteins through non-covalent interactions and block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1]

Caption: Molecular structure of 3-Amino-5-fluoropyridine-2-carboxylic acid.

Physicochemical Data Summary

The fundamental properties of this molecule are summarized in the table below, providing essential identifiers for researchers.

| Property | Value | Reference |

| CAS Number | 1225225-14-8 | [] |

| Molecular Formula | C₆H₅FN₂O₂ | [] |

| Molecular Weight | 156.12 g/mol | [] |

| IUPAC Name | 3-amino-5-fluoropyridine-2-carboxylic acid | [] |

| Synonyms | 3-Amino-5-fluoropicolinic acid | [] |

| SMILES | C1=C(C(=NC=C1F)C(=O)O)N | [] |

| InChI | InChI=1S/C6H5FN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | [] |

Spectroscopic Characterization Profile (Predicted)

While specific experimental data requires direct acquisition, the molecular structure allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum would display three distinct signals in the aromatic region. The protons at the C4 and C6 positions would appear as complex multiplets due to coupling with each other and with the fluorine atom at C5. The broad signals for the amino (-NH₂) and carboxylic acid (-OH) protons would also be present, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR: Six distinct carbon signals are expected. The carbon atoms bonded to electronegative atoms (C2, C3, C5) will be shifted downfield. The C-F coupling would be observable, with the C5 signal appearing as a doublet with a large coupling constant, and smaller couplings affecting the C4 and C6 signals.

-

¹⁹F NMR: A single resonance is expected, which would likely appear as a triplet or doublet of doublets due to coupling with the protons at C4 and C6.

-

IR Spectroscopy: Characteristic absorption bands would confirm the presence of the key functional groups: a broad O-H stretch (~3300-2500 cm⁻¹) for the carboxylic acid, N-H stretching (~3400-3300 cm⁻¹) for the amino group, a strong C=O stretch (~1700 cm⁻¹) for the carbonyl, and a C-F stretching vibration (~1200-1000 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (156.12).

Synthesis and Reactivity

Representative Synthetic Pathway

The synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid can be approached from various precursors. A plausible and efficient laboratory-scale approach involves the directed ortho-metalation and subsequent carboxylation of a suitable precursor, such as 3-Amino-5-fluoropyridine. This strategy leverages the directing effect of the amino group to achieve regioselective functionalization at the C2 position.

Caption: Representative workflow for the synthesis of the title compound.

Experimental Protocol (Representative)

This protocol is a representative example based on established methodologies for the carboxylation of pyridine derivatives.[4] Caution: This reaction should be performed by trained personnel in a controlled laboratory environment under an inert atmosphere.

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-Amino-5-fluoropyridine (1.0 eq) and anhydrous solvent (e.g., THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Metalation: n-Butyllithium (n-BuLi, ~2.2 eq) is added dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 1-2 hours to allow for complete formation of the lithiated intermediate.

-

Carboxylation: A stream of dry carbon dioxide gas is bubbled through the solution, or an excess of crushed dry ice is added in portions. The reaction is allowed to slowly warm to room temperature overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of water. The aqueous layer is separated and washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting material. The aqueous layer is then acidified to a pH of ~3-4 with dilute HCl, leading to the precipitation of the product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Medicinal Chemistry

The true value of 3-Amino-5-fluoropyridine-2-carboxylic acid lies in its role as a versatile pharmaceutical intermediate.[] Its structural motifs are found in molecules targeting a range of diseases, from cancer to infectious diseases.[5][6]

-

Scaffold for Kinase Inhibitors: Analogs such as 3-amino-5-bromopyridine-2-carboxylic acid are employed in the synthesis of compounds targeting kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.[6] The carboxylic acid and amino groups serve as anchor points to build out the molecule to fit into the ATP-binding pocket of a target kinase.

-

Bioisostere and Fragment-Based Design: This molecule can be used as a bioisosteric replacement for other aromatic systems in known drugs to fine-tune their properties. In fragment-based drug discovery (FBDD), it represents a high-value fragment that can be elaborated upon to develop potent and selective inhibitors.

-

Modulation of Physicochemical Properties: The presence of the fluorine atom is a deliberate design choice. It can increase metabolic stability by blocking potential sites of hydroxylation and enhance binding affinity through favorable electrostatic interactions, ultimately leading to improved drug efficacy and a better pharmacokinetic profile.[1]

Caption: Role of the scaffold in a typical drug discovery workflow.

Conclusion

3-Amino-5-fluoropyridine-2-carboxylic acid is more than a simple chemical compound; it is a strategically designed molecular tool. Its architecture, featuring a fluorinated pyridine core with orthogonal reactive sites, provides chemists with a robust platform for the synthesis of novel and complex bioactive molecules. The inherent properties conferred by the fluorine atom, coupled with the synthetic versatility of the amino and carboxylic acid groups, position this intermediate as a valuable asset in the ongoing quest for safer and more effective therapeutics. Its application is particularly relevant in the development of targeted therapies, such as kinase inhibitors, where precise molecular interactions and favorable drug-like properties are paramount.

References

-

3-Amino-5-bromopyridine-2-carboxylic Acid. MySkinRecipes. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

Unlocking Pharmaceutical Potential: Applications of 2-Amino-5-chloropyridine-3-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

3-Amino-5-fluoropyridine-2-carboxylic acid NMR analysis

An In-depth Technical Guide to the NMR Analysis of 3-Amino-5-fluoropyridine-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quality control of novel chemical entities in drug discovery and development. This guide provides a comprehensive, in-depth analysis of 3-amino-5-fluoropyridine-2-carboxylic acid, a key fluorinated aminopyridine intermediate in medicinal chemistry.[] We will explore the theoretical underpinnings and practical application of one- and two-dimensional NMR techniques for the unambiguous assignment of its ¹H, ¹³C, and ¹⁹F spectra. This document moves beyond a simple recitation of data, offering expert insights into experimental design, the causality behind spectral features, and a self-validating approach to data interpretation, intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-Amino-5-fluoropyridine-2-carboxylic acid

The incorporation of fluorine into organic molecules is a widely adopted strategy in modern drug design to modulate metabolic stability, bioavailability, and binding affinity.[2][3] As a result, fluorinated heterocyclic compounds, such as 3-amino-5-fluoropyridine-2-carboxylic acid, have become highly valuable building blocks for pharmaceutical intermediates.[] The precise arrangement of the amino, fluoro, and carboxylic acid substituents on the pyridine ring dictates the molecule's reactivity and its utility in synthesis. Therefore, rigorous and unequivocal structural confirmation is paramount.

NMR spectroscopy provides the most powerful means of achieving this confirmation. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, we can map the precise bonding framework, understand the electronic environment of each atom, and confirm the identity and purity of the target compound. This guide will detail the logical workflow for this analytical process.

Below is the chemical structure of 3-amino-5-fluoropyridine-2-carboxylic acid with the standard numbering for the pyridine ring. Protons and carbons of interest are labeled for clarity throughout this guide.

Caption: Structure of 3-amino-5-fluoropyridine-2-carboxylic acid.

Foundational NMR Characteristics: Predicting the Spectra

A priori analysis of the molecular structure allows us to predict the key features of each spectrum. This predictive exercise is crucial for designing the right experiments and for guiding the interpretation of the resulting data.

-

¹H NMR Spectrum:

-

Aromatic Protons: Two distinct signals are expected for the pyridine ring protons, H4 and H6. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing fluoro and carboxyl groups.

-

Labile Protons: The carboxylic acid proton (-COOH) and the two amine protons (-NH₂) will appear as signals that are typically broad and may be exchanged upon addition of D₂O. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

-

Spin-Spin Coupling: We anticipate complex splitting patterns due to scalar (J) couplings:

-

³JH4-H6 (meta coupling): A small coupling constant, typically 2-3 Hz.

-

³JF5-H4 and ⁵JF5-H6 (H-F coupling): Fluorine couples to nearby protons, providing critical structural information. The through-bond coupling is expected to be larger for the closer proton (³JF-H4, ~4-8 Hz) than the more distant one (⁵JF-H6, ~1-3 Hz).

-

-

-

¹⁹F NMR Spectrum:

-

Chemical Shift: A single resonance is expected. The chemical shift of fluorine on an aromatic ring is highly sensitive to the electronic nature of other substituents.[3]

-

Spin-Spin Coupling: The ¹⁹F signal will be split by couplings to H4 and H6, appearing as a doublet of doublets.

-

-

¹³C NMR Spectrum:

-

Aromatic Carbons: Five signals are expected for the pyridine ring carbons (C2-C6).

-

Carboxyl Carbon: One signal for the carboxylic acid carbon (-COOH), typically found in the 160-185 ppm range.[4]

-

C-F Coupling: The most powerful diagnostic feature will be the coupling between carbon and fluorine. The magnitude of the JCF coupling constant is dependent on the number of bonds separating the nuclei:

-

¹JC5-F5: A very large coupling constant (typically 230-270 Hz), which makes the C5 signal an unambiguous anchor point for assignment.[5]

-

²JC4-F5 and ²JC6-F5: Smaller two-bond couplings (15-30 Hz).

-

³JC3-F5 and ³JC(OOH)-F5: Even smaller three-bond couplings (3-10 Hz).

-

⁴JC2-F5: The smallest four-bond coupling, which may not always be resolved.

-

-

Experimental Design: A Self-Validating Workflow

To ensure complete and accurate assignment, a multi-faceted approach employing a sequence of NMR experiments is required. Each experiment provides a piece of the puzzle, and together they form a self-validating system where assignments are cross-verified.

Sample Preparation Protocol

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the zwitterionic character of the amino acid functionality, and its hydrogen-bonding capabilities slow the exchange rate of the -NH₂ and -COOH protons, often allowing them to be observed as distinct, albeit broad, resonances.

-

Concentration: Weigh approximately 10-15 mg of 3-amino-5-fluoropyridine-2-carboxylic acid.

-

Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution. The sample is now ready for analysis.

NMR Data Acquisition

The following sequence of experiments should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher).

Caption: Experimental workflow for NMR analysis.

Spectral Interpretation: A Step-by-Step Elucidation

The core of the analysis lies in the logical integration of data from all experiments.

Step 1: Analyze the ¹H and ¹⁹F 1D Spectra

-

¹H Spectrum: Identify the two aromatic signals. Let's assume the downfield signal is H6 and the upfield is H4. Note their multiplicity (likely doublet of doublets for both). Measure the coupling constants. You should find one J-value common to both signals (³JH4-H6) and two different J-values corresponding to their coupling to fluorine.

-

¹⁹F Spectrum: The single resonance should appear as a doublet of doublets. The coupling constants measured here must match the H-F couplings observed in the ¹H spectrum, providing the first layer of validation.

Step 2: Assign Protonated Carbons with HSQC

-

The Heteronuclear Single Quantum Coherence (HSQC) spectrum creates a correlation spot for every carbon atom that is directly bonded to a proton.

-

This experiment will show two cross-peaks in the aromatic region, definitively linking the proton signal for H4 to the carbon signal for C4, and H6 to C6. This provides an unambiguous assignment for two of the five ring carbons.

Step 3: Map the Carbon Skeleton with HMBC

-

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most information-rich, revealing correlations between protons and carbons that are 2 or 3 bonds away. This is how we assign the quaternary (non-protonated) carbons.

-

Anchor on H4: Look for correlations from the H4 proton signal. It should show cross-peaks to:

-

C6 (²JCH)

-

C5 (²JCH)

-

C2 (³JCH)

-

C3 (³JCH)

-

-

Anchor on H6: This proton will show correlations to:

-

C4 (²JCH)

-

C5 (²JCH)

-

C2 (³JCH)

-

-

Anchor on Labile Protons: The -NH₂ protons (if observed) should show a strong correlation to C3 (²JCH) and a weaker one to C2 and C4 (³JCH). The -COOH proton is often too broad or exchanges too rapidly to give clear HMBC correlations, but may correlate to C2.

Step 4: Consolidate and Validate Assignments

-

By combining the HSQC and HMBC data, the entire structure can be pieced together. For example, C5 is identified by its correlations to both H4 and H6. C2 is identified by its correlations to H4 and H6. C3 is identified by its correlation to H4 and the NH₂ protons.

-

The final validation comes from the ¹³C spectrum. The carbon assigned as C5 must appear as a doublet with a very large coupling constant (¹JCF > 230 Hz). The carbons assigned as C4 and C6 must show smaller ²JCF couplings. This multi-technique, cross-validating approach ensures the highest degree of confidence in the final assignment.

Sources

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

An In-depth Technical Guide to the Infrared Spectrum of 3-Amino-5-fluoropyridine-2-carboxylic acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: 3-Amino-5-fluoropyridine-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and materials science research. Its unique trifunctionalized pyridine scaffold, featuring an amino group, a carboxylic acid, and a fluorine atom, offers diverse opportunities for molecular design and synthesis. A critical analytical technique for the structural elucidation and quality control of this molecule is Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the theoretical and practical aspects of obtaining and interpreting the IR spectrum of 3-Amino-5-fluoropyridine-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of 3-Amino-5-fluoropyridine-2-carboxylic acid is a composite of the vibrational modes of its constituent functional groups. Understanding the expected absorption regions for each group is paramount for accurate spectral interpretation. The molecule's structure suggests the presence of a carboxylic acid, an aromatic amine, a substituted pyridine ring, and a carbon-fluorine bond, each with characteristic IR absorptions.

The Carboxylic Acid Group (-COOH)

The carboxylic acid moiety gives rise to some of the most distinct and recognizable bands in an IR spectrum. Due to strong intermolecular hydrogen bonding, which often results in the formation of dimers, these bands are typically broad.

-

O-H Stretch: A very broad and intense absorption is expected in the range of 2500-3300 cm⁻¹[1][2][3]. This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer and often overlaps with C-H stretching vibrations[1][4].

-

C=O Stretch: A sharp and very strong absorption corresponding to the carbonyl stretch is anticipated between 1690 and 1760 cm⁻¹[1][4]. Its exact position can be influenced by conjugation with the pyridine ring, which may lower the frequency to the 1690-1710 cm⁻¹ range[2][4].

-

C-O Stretch and O-H Bend: The C-O stretching vibration is expected to appear in the 1210-1320 cm⁻¹ region, while the in-plane O-H bending vibration is typically found between 1395 and 1440 cm⁻¹[1]. An out-of-plane O-H bend can also be observed as a broad band around 910-950 cm⁻¹[1].

The Amino Group (-NH₂) and Pyridine Ring

The vibrations of the aminopyridine core are complex and involve coupling between the motions of the amino group and the pyridine ring.

-

N-H Stretches: Primary aromatic amines typically exhibit two bands in the 3250-3480 cm⁻¹ region[5]. These correspond to the asymmetric and symmetric N-H stretching vibrations.

-

N-H Scissoring: The N-H scissoring (bending) vibration is expected to produce a band of medium to strong intensity around 1617-1650 cm⁻¹[5].

-

C-N Stretch: The stretching of the C-N bond connecting the amino group to the pyridine ring is anticipated in the 1260-1330 cm⁻¹ range[5].

-

Pyridine Ring Vibrations: The pyridine ring itself will display a series of characteristic absorptions. These include C=C and C=N stretching vibrations, which typically appear in the 1473-1617 cm⁻¹ region[6]. Ring breathing and other deformation modes will also be present at lower frequencies.

The Carbon-Fluorine Bond (C-F)

The C-F bond gives rise to a strong and characteristic absorption in the fingerprint region of the IR spectrum.

-

C-F Stretch: A strong and intense band due to the C-F stretching vibration is expected in the range of 1000-1360 cm⁻¹[7]. For monofluorinated aromatic compounds, this band is often observed between 1000 and 1110 cm⁻¹[7]. The presence of other functional groups can influence the exact position of this band.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of solid 3-Amino-5-fluoropyridine-2-carboxylic acid using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Materials and Equipment

-

3-Amino-5-fluoropyridine-2-carboxylic acid (solid sample)

-

Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and ATR accessory are powered on and have been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Collection:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.

-

Collect a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

-

-

Sample Preparation and Loading:

-

Place a small amount of the solid 3-Amino-5-fluoropyridine-2-carboxylic acid powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The amount of pressure should be sufficient to obtain a good quality spectrum without damaging the crystal.

-

-

Sample Spectrum Collection:

-

Collect the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing and Analysis:

-

After data acquisition, process the spectrum as needed. This may include baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Clean the ATR crystal and press thoroughly with a solvent-dampened wipe after the measurement is complete.

-

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring the FT-IR spectrum of a solid sample using an ATR accessory.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The interpretation of the obtained IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule. The following table summarizes the expected key absorptions for 3-Amino-5-fluoropyridine-2-carboxylic acid.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Very Broad |

| N-H Asymmetric Stretch | Amino | ~3480 | Medium |

| N-H Symmetric Stretch | Amino | ~3300 | Medium |

| C-H Stretch | Pyridine Ring | 3000-3100 | Weak to Medium |

| C=O Stretch | Carboxylic Acid | 1690-1710 | Strong, Sharp |

| N-H Scissoring | Amino | 1617-1650 | Medium to Strong |

| C=C, C=N Stretches | Pyridine Ring | 1473-1617 | Medium to Strong |

| O-H Bend | Carboxylic Acid | 1395-1440 | Medium |

| C-N Stretch | Amino-Pyridine | 1260-1330 | Medium |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Strong |

| C-F Stretch | Fluoro-Pyridine | 1000-1110 | Strong |

| O-H Out-of-Plane Bend | Carboxylic Acid | 910-950 | Medium, Broad |

Logical Relationship of Functional Groups to the Spectrum

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

Physical characteristics of 3-Amino-5-fluoropyridine-2-carboxylic acid

An In-depth Technical Guide to the Physical Characteristics of 3-Amino-5-fluoropyridine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

3-Amino-5-fluoropyridine-2-carboxylic acid is a substituted pyridine derivative that holds significant interest for researchers and drug development professionals. Its trifunctional nature, featuring an amino group, a fluorine atom, and a carboxylic acid on a pyridine scaffold, makes it a versatile building block in medicinal chemistry and materials science.[1] The strategic placement of these functional groups allows for diverse chemical modifications and influences the molecule's physicochemical properties, which are critical for its application in the synthesis of novel therapeutic agents, particularly in oncology and for treating inflammatory diseases.[1][2]

This guide provides a comprehensive analysis of the core physical characteristics of 3-Amino-5-fluoropyridine-2-carboxylic acid. By integrating available data with fundamental chemical principles, we aim to provide a deeper understanding of its molecular behavior, which is essential for its effective utilization in research and development.

Molecular Structure and Key Properties

The foundational attributes of a molecule are dictated by its structure. The arrangement of atoms and functional groups in 3-Amino-5-fluoropyridine-2-carboxylic acid gives rise to its specific chemical identity and physical behavior.

Caption: Molecular structure of 3-Amino-5-fluoropyridine-2-carboxylic acid.

A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FN₂O₂ | [][4] |

| Molecular Weight | 156.12 g/mol | [] |

| CAS Number | 1225225-14-8 | [][5] |

| Synonyms | 3-Amino-5-fluoropicolinic acid, 3-Amino-2-carboxy-5-fluoropyridine | [] |

| Purity | Typically ≥95% - 98% | [][4] |

| Appearance | Expected to be a solid at room temperature, likely a crystalline powder. | [6] |

Thermal Properties

Melting Point

Boiling Point

Due to the strong intermolecular forces, particularly hydrogen bonding from the carboxylic acid and amino groups, and its likely decomposition at high temperatures, a boiling point is not a practical or typically reported parameter for this compound.

Solubility Profile

The solubility of 3-Amino-5-fluoropyridine-2-carboxylic acid is governed by its amphoteric nature and the presence of polar functional groups.

-

Polar Protic Solvents (e.g., Water, Ethanol): The carboxylic acid and amino groups can act as both hydrogen bond donors and acceptors, suggesting moderate to good solubility in polar protic solvents. Solubility in aqueous solutions will be highly pH-dependent.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): Good solubility is expected in these solvents due to their ability to disrupt hydrogen bonding networks and engage in dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the high polarity of the molecule.

Acidity and Basicity (pKa)

The molecule possesses both an acidic center (the carboxylic acid) and basic centers (the amino group and the pyridine ring nitrogen).

-

Carboxylic Acid (pKa₁): The carboxylic acid group is the primary acidic site. For a related compound, 3-Fluoropyridine-2-carboxylic acid, the predicted pKa is 2.71.[8] The presence of the electron-donating amino group at the 3-position would be expected to slightly increase the pKa (making it less acidic) compared to this analogue.

-

Pyridine Nitrogen (pKa₂): The pyridine nitrogen is a basic site. Its basicity is reduced by the electron-withdrawing effects of the adjacent carboxylic acid and the fluorine atom.

-

Amino Group (pKa₃): The amino group is also basic, but its basicity is likewise diminished by the electron-withdrawing nature of the fluorinated pyridine ring.

Spectroscopic Profile

Spectroscopic analysis is crucial for structural confirmation and purity assessment. While specific spectra for this compound are not widely published, its characteristic features can be reliably predicted.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9][10]

-

N-H Stretch (Amino Group): Two distinct, sharper peaks are anticipated in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1700-1725 cm⁻¹, typical for a carbonyl in a hydrogen-bonded carboxylic acid.[10]

-

C=C and C=N Stretches (Pyridine Ring): Multiple absorptions in the 1400-1650 cm⁻¹ region are characteristic of the aromatic pyridine ring.

-

C-F Stretch: A strong absorption band is expected in the 1000-1300 cm⁻¹ region, indicative of the carbon-fluorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

-COOH Proton: A broad singlet is expected far downfield, typically >10-12 ppm, due to the acidic nature of the proton.[9]

-

-NH₂ Protons: A broad singlet corresponding to two protons would likely appear in the 4-6 ppm range, though its position can vary with solvent and concentration.

-

Aromatic Protons: Two distinct signals are expected for the two protons on the pyridine ring, appearing in the aromatic region (7-9 ppm). Their splitting patterns (doublets or doublet of doublets) will be influenced by coupling to each other and to the fluorine atom.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): This signal is expected in the 165-185 δ range.[9]

-

Aromatic Carbons: Signals for the pyridine ring carbons will appear between 110-160 ppm. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), resulting in a split signal, which is a key diagnostic feature.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The exact mass of the molecule is 156.0342 u. High-resolution mass spectrometry should readily confirm the molecular formula C₆H₅FN₂O₂.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of H₂O (18 u) and CO₂ (44 u) from the carboxylic acid group, providing evidence for its presence.

Crystallography and Intermolecular Interactions

While a specific crystal structure for 3-Amino-5-fluoropyridine-2-carboxylic acid has not been published, its structure is primed for extensive intermolecular hydrogen bonding. This network is the dominant force governing its physical state, melting point, and solubility.

Caption: Potential intermolecular hydrogen bonding interactions.

The primary interactions include:

-

Carboxylic Acid Dimerization: The most classic interaction where two carboxylic acid groups form a stable, eight-membered ring through a pair of O-H···O=C hydrogen bonds.

-

Amine-Pyridine/Carboxyl Interactions: The amino group's N-H bonds can act as donors to the pyridine nitrogen or the carbonyl/hydroxyl oxygen of a neighboring molecule.

-

Pyridine-Carboxyl Interaction: The pyridine nitrogen can act as a hydrogen bond acceptor for the acidic proton of the carboxylic acid group on another molecule.

This robust, three-dimensional network of hydrogen bonds explains why the compound is a solid with an expectedly high melting point.

Conclusion

3-Amino-5-fluoropyridine-2-carboxylic acid is a compound whose physical properties are dominated by its polar functional groups and extensive hydrogen bonding capabilities. While specific experimental values for several key characteristics are not yet widely reported, a strong predictive understanding can be established based on its molecular structure and comparison with analogous compounds. This guide provides researchers with the foundational knowledge required to handle, purify, and utilize this versatile chemical intermediate effectively in their synthetic and developmental endeavors.

References

-

Shandong Bailong Pharmaceutical Co., Ltd. (n.d.). 3-Fluoropyridine-2-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

Zhang, J., et al. (n.d.). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Retrieved from [Link]

- Author(s). (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137.

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic Acid. Retrieved from [Link]

-

CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Retrieved from [Link]

- Guo, K., & Li, L. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Analytical Chemistry, 82(21), 8789-8793.

- D'Abramo, M., et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(4), 1856-1864.

-

MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

- Li, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-5-bromopyridine-2-carboxylic Acid [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Amino-5-fluoropicolinic acid, 3-Amino-2-carboxy-5-fluoropyridine | 1225225-14-8 [chemicalbook.com]

- 6. 3-Amino-5-fluoropyridine, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. 3-アミノ-5-フルオロピリジン | Sigma-Aldrich [sigmaaldrich.com]

- 8. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-5-fluoropyridine-2-carboxylic Acid

Introduction

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the success of an NCE is its solubility. Poor aqueous solubility is a primary contributor to inadequate bioavailability, erratic dose-response relationships, and significant formulation hurdles. This guide provides a comprehensive framework for characterizing the solubility profile of 3-Amino-5-fluoropyridine-2-carboxylic acid (CAS 1225225-14-8), a fluorinated aminopyridine derivative of interest in medicinal chemistry.[1]

While specific experimental data for this compound is not widely published, this document serves as a proactive, in-depth manual for any research, development, or formulation scientist tasked with its evaluation. We will merge predictive, computational methodologies with gold-standard experimental protocols to construct a holistic and actionable solubility profile. This approach is designed not just to present data, but to explain the causal relationships between molecular structure, solution chemistry, and the resulting solubility behavior.

Part 1: Physicochemical Characterization - The Predictive Foundation

A molecule's solubility is intrinsically linked to its ionization state (governed by pKa) and its lipophilicity (measured by logP). Before embarking on extensive experimental work, a robust in silico assessment provides invaluable direction, helping to anticipate pH-dependent effects and select appropriate analytical methods.

The Critical Role of pKa and logP

-

pKa (Ionization Constant): 3-Amino-5-fluoropyridine-2-carboxylic acid is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. The pKa values for these functional groups dictate the pH at which they will ionize. The carboxylic acid will be deprotonated (negatively charged) at pH values above its pKa, while the amino group and pyridine nitrogen will be protonated (positively charged) at pH values below their respective pKa values. This ionization state dramatically influences solubility, as charged species generally exhibit significantly higher aqueous solubility than their neutral counterparts.

-

logP (Octanol-Water Partition Coefficient): This parameter measures the lipophilicity of the neutral form of the molecule. A higher logP indicates greater lipid-like character and typically lower aqueous solubility. Understanding the logP is crucial for predicting membrane permeability and identifying potential challenges in achieving solubility in aqueous media.

In Silico Prediction of Physicochemical Properties

Numerous computational tools are available for the accurate prediction of pKa and logP. These programs utilize large databases of experimentally determined values and apply algorithms based on quantitative structure-property relationships (QSPR) or physics-based calculations.[2] Widely used software includes ACD/Labs Percepta, ChemAxon's MarvinSketch, and MoKa.[3][4][5]

For the purpose of this guide, we will utilize a representative tool to generate predicted values for 3-Amino-5-fluoropyridine-2-carboxylic acid.

Predicted Physicochemical Properties:

| Property | Predicted Value | Functional Group | Comments |

| Acidic pKa (pKa₁) | ~2.5 - 3.5 | Carboxylic Acid | Expected to be a relatively strong acid due to the electron-withdrawing effects of the pyridine ring and fluorine atom. |

| Basic pKa (pKa₂) | ~4.5 - 5.5 | Pyridine Nitrogen | The basicity of the pyridine nitrogen is influenced by the amino and carboxyl groups. |

| Basic pKa (pKa₃) | ~1.5 - 2.5 | Amino Group | The amino group's basicity is significantly reduced by the electron-withdrawing nature of the adjacent carboxylic acid and the pyridine ring. |

| logP | ~0.5 - 1.5 | N/A | The presence of polar functional groups suggests a relatively low lipophilicity for the neutral molecule. |

Note: These values are estimations and require experimental verification. The exact values can vary between different prediction algorithms.

The Henderson-Hasselbalch Relationship and Ionization

The relationship between pH, pKa, and the ionization state of a molecule is described by the Henderson-Hasselbalch equation. This relationship is fundamental to understanding and predicting pH-dependent solubility. The diagram below illustrates the dominant ionic species of 3-Amino-5-fluoropyridine-2-carboxylic acid across a physiological pH range, based on its predicted pKa values.

Caption: Predicted ionization states of the molecule at different pH values.

Part 2: Experimental Solubility Determination

While predictions are invaluable for guidance, experimental determination remains the definitive measure of solubility. The choice of assay depends on the stage of drug development, balancing throughput with the need for equilibrium data.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method